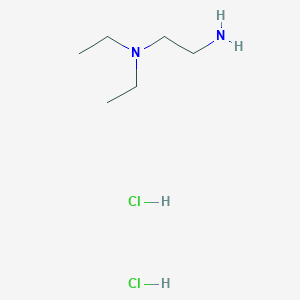
N1,N1-ジエチルエタン-1,2-ジアミン二塩酸塩
概要
説明
“N1,N1-Diethylethane-1,2-diamine dihydrochloride” is a chemical compound with the molecular formula C6H18Cl2N2 . It is also known by other names such as “N,N-Diethyl-1,2-Ethanediamine Dihydrochloride” and "N,N-Diethylethylenediamine Dihydrochloride" .
Molecular Structure Analysis
The molecular structure of “N1,N1-Diethylethane-1,2-diamine dihydrochloride” consists of six carbon atoms, eighteen hydrogen atoms, two chlorine atoms, and two nitrogen atoms . The exact structure is not provided in the sources.Chemical Reactions Analysis
While specific chemical reactions involving “N1,N1-Diethylethane-1,2-diamine dihydrochloride” are not mentioned in the sources, it’s known that ethylenediamines can undergo various reactions due to the presence of amine groups. These reactions include coupling reactions, complexation reactions with metals, and reactions with carbonyl compounds .Physical and Chemical Properties Analysis
“N1,N1-Diethylethane-1,2-diamine dihydrochloride” has a molecular weight of 189.13 . Its melting point is reported to be 104 °C . Other physical and chemical properties such as density, boiling point, and flash point are not provided in the sources.科学的研究の応用
オリゴヌクレオチドの合成
“N1,N1-ジエチルエタン-1,2-ジアミン二塩酸塩”は、オリゴヌクレオチドの合成において、水素ホスホネートジエステルの酸化アミド化に用いられます . オリゴヌクレオチドは、研究、遺伝子検査、および法医学において幅広い用途を持つ短いDNAまたはRNA分子です。
メラノーマ用イメージング剤の開発
この化合物は、メラノーマを対象としたPET(陽電子放出断層撮影法)およびSPECT(単一光子放出コンピュータ断層撮影法)イメージング剤の開発にも用いられています . これらのイメージング剤は、皮膚がんの一種であるメラノーマの早期発見と治療に役立ちます。
医薬品試験
“N1,N1-ジエチルエタン-1,2-ジアミン二塩酸塩”は、医薬品試験において基準物質として用いられています . 基準物質は、医薬品の品質、安全性、および有効性を確保するために重要です。
Safety and Hazards
作用機序
Target of Action
It is known to be used as an intermediate in organic synthesis , suggesting that its targets could be various depending on the specific reactions it is involved in.
Mode of Action
As an intermediate in organic synthesis, it likely interacts with other compounds to form new products .
Biochemical Pathways
As an intermediate in organic synthesis, it is likely involved in various biochemical pathways depending on the specific reactions it participates in .
Pharmacokinetics
As an intermediate in organic synthesis, its bioavailability would depend on the specific reactions it is involved in and the resulting compounds .
Result of Action
As an intermediate in organic synthesis, the results of its action would depend on the specific reactions it participates in and the resulting compounds .
Action Environment
The action, efficacy, and stability of N1,N1-Diethylethane-1,2-diamine dihydrochloride can be influenced by various environmental factors. For instance, it is soluble in water and alcohol , suggesting that its action could be influenced by the solvent environment. Additionally, it is known to be irritating to the skin, eyes, and respiratory tract , indicating that safety measures should be taken when handling this compound.
生化学分析
Biochemical Properties
N1,N1-Diethylethane-1,2-diamine dihydrochloride plays a significant role in biochemical reactions, particularly as a ligand in coordination chemistry . It interacts with various metal ions to form stable complexes, which can be used in catalysis and other chemical processes . The compound’s ability to form complexes with metal ions is due to its diethylethylenediamine structure, which provides two nitrogen atoms for coordination . These interactions are crucial for its function in biochemical applications.
Cellular Effects
N1,N1-Diethylethane-1,2-diamine dihydrochloride has been observed to affect various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with metal ions can lead to changes in enzyme activity, which in turn affects cellular functions . For example, it may inhibit or activate specific enzymes, leading to alterations in metabolic pathways and gene expression . These effects are essential for understanding the compound’s role in cellular biology.
Molecular Mechanism
The molecular mechanism of N1,N1-Diethylethane-1,2-diamine dihydrochloride involves its ability to bind with metal ions and form complexes . This binding can result in enzyme inhibition or activation, depending on the specific enzyme and metal ion involved . The compound’s structure allows it to interact with various biomolecules, leading to changes in gene expression and cellular metabolism . These interactions are critical for its biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N1,N1-Diethylethane-1,2-diamine dihydrochloride can change over time due to its stability and degradation . The compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term studies have shown that its effects on cellular function can vary, with potential changes in enzyme activity and gene expression observed over time . Understanding these temporal effects is crucial for its application in research and industry.
Dosage Effects in Animal Models
The effects of N1,N1-Diethylethane-1,2-diamine dihydrochloride in animal models vary with different dosages . At lower doses, the compound may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects . Studies have shown threshold effects, where a specific dosage level must be reached for the compound to exert its biochemical and cellular effects . Toxicity studies are essential to determine safe dosage levels for its use in various applications.
Metabolic Pathways
N1,N1-Diethylethane-1,2-diamine dihydrochloride is involved in several metabolic pathways, interacting with enzymes and cofactors . Its role in these pathways can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . The compound’s interactions with metal ions and enzymes are crucial for its function in metabolic processes . Understanding these pathways is essential for its application in biochemical research and industry.
Transport and Distribution
The transport and distribution of N1,N1-Diethylethane-1,2-diamine dihydrochloride within cells and tissues involve various transporters and binding proteins . The compound’s solubility in water and other solvents facilitates its movement within biological systems . It can accumulate in specific tissues or cellular compartments, depending on its interactions with transporters and binding proteins . These factors are important for understanding its distribution and localization in biological systems.
Subcellular Localization
N1,N1-Diethylethane-1,2-diamine dihydrochloride’s subcellular localization is influenced by its structure and interactions with biomolecules . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its activity and function, making it essential to understand these processes for its application in research and industry .
特性
IUPAC Name |
N',N'-diethylethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2.2ClH/c1-3-8(4-2)6-5-7;;/h3-7H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLGUYGCKDLZNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693291 | |
| Record name | N~1~,N~1~-Diethylethane-1,2-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52198-62-6 | |
| Record name | N~1~,N~1~-Diethylethane-1,2-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Diethyl-1,2-ethanediamine Dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




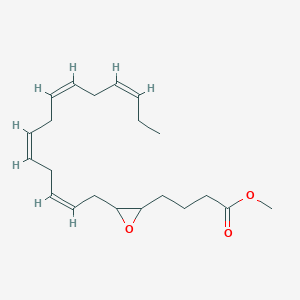


![[4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)phenyl]boronic acid](/img/structure/B1501411.png)


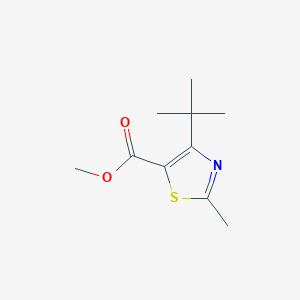
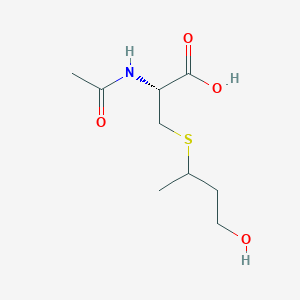


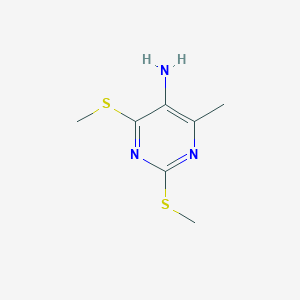
![Ethyl 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylate](/img/structure/B1501428.png)
